
Adipic acid, bis(1,3-dimethylbutyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adipic acid, bis(1,3-dimethylbutyl) ester, also known as hexanedioic acid, bis(1,3-dimethylbutyl) ester, is an organic compound with the molecular formula C₁₈H₃₄O₄. It is a diester derived from adipic acid and 1,3-dimethylbutanol. This compound is commonly used in various industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Adipic acid, bis(1,3-dimethylbutyl) ester can be synthesized through the esterification of adipic acid with 1,3-dimethylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct carbonylation of 1,3-dienes using a palladium-catalyzed process. This method offers a more cost-efficient and environmentally friendly route to produce adipic acid esters on a large scale .
化学反应分析
Types of Reactions
Adipic acid, bis(1,3-dimethylbutyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Adipic acid, bis(1,3-dimethylbutyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the manufacturing of lubricants, coatings, and adhesives
作用机制
The mechanism of action of adipic acid, bis(1,3-dimethylbutyl) ester involves its interaction with molecular targets and pathways within a given system. The ester group can undergo hydrolysis to release adipic acid and 1,3-dimethylbutanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
相似化合物的比较
Similar Compounds
- Adipic acid, di(4-methylpent-2-yl) ester
- Hexanedioic acid, 1,6-bis(1,3-dimethylbutyl) ester
- Adipic acid, 3,3-dimethylbut-2-yl eicosyl ester
Uniqueness
Adipic acid, bis(1,3-dimethylbutyl) ester is unique due to its specific esterification with 1,3-dimethylbutanol, which imparts distinct chemical properties such as enhanced plasticizing effects and improved stability compared to other similar compounds .
属性
分子式 |
C18H34O4 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
bis(4-methylpentan-2-yl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-13(2)11-15(5)21-17(19)9-7-8-10-18(20)22-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3 |
InChI 键 |
LYHRWRRIMHVFFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)OC(=O)CCCCC(=O)OC(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


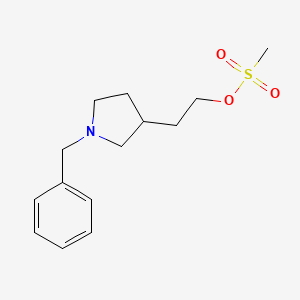
![2h-[1,3]Oxazino[3,2-a]benzimidazole](/img/structure/B13968434.png)
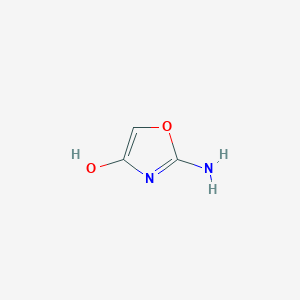
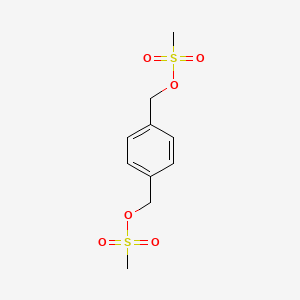
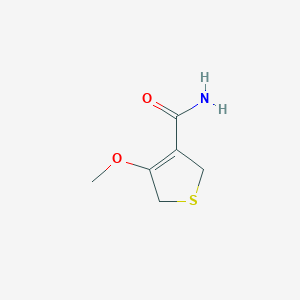

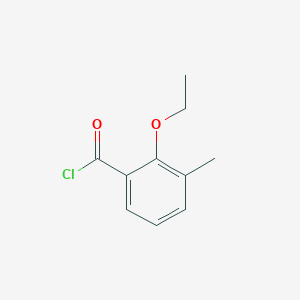
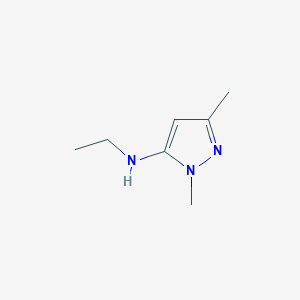
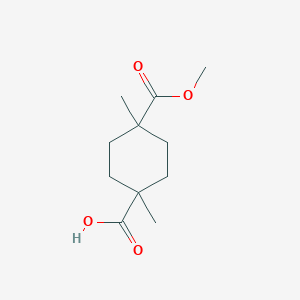
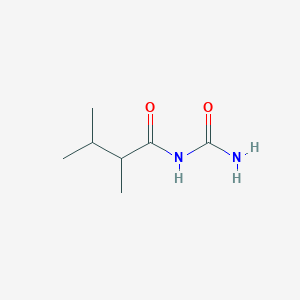
![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)
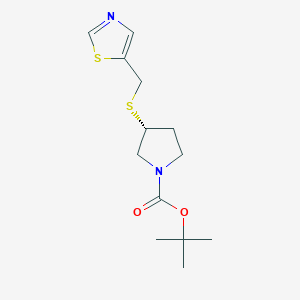

![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
